pentyl 5-(4-fluoro-2-methylbenzenesulfonamido)-2-methyl-1-benzofuran-3-carboxylate
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Overview
Description
Pentyl 5-(4-fluoro-2-methylbenzenesulfonamido)-2-methyl-1-benzofuran-3-carboxylate is a complex organic compound that features a benzofuran core substituted with a carboxylate ester, a sulfonamide group, and a fluorinated benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of pentyl 5-(4-fluoro-2-methylbenzenesulfonamido)-2-methyl-1-benzofuran-3-carboxylate typically involves multiple steps:
Formation of the Benzofuran Core: The benzofuran core can be synthesized through cyclization reactions involving ortho-hydroxyaryl ketones and appropriate electrophiles.
Introduction of the Carboxylate Ester: The carboxylate ester group can be introduced via esterification reactions using pentanol and carboxylic acid derivatives.
Sulfonamide Formation: The sulfonamide group is introduced by reacting the benzofuran derivative with 4-fluoro-2-methylbenzenesulfonyl chloride in the presence of a base such as triethylamine.
Final Assembly: The final compound is obtained by coupling the intermediate products under suitable conditions, often involving catalysts and specific solvents.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
Pentyl 5-(4-fluoro-2-methylbenzenesulfonamido)-2-methyl-1-benzofuran-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen-containing groups or reduce double bonds.
Substitution: The fluorine atom on the benzene ring can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophilic substitution reactions may involve reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or alkanes.
Scientific Research Applications
Pentyl 5-(4-fluoro-2-methylbenzenesulfonamido)-2-methyl-1-benzofuran-3-carboxylate has several scientific research applications:
Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex molecules.
Materials Science: It may be used in the development of new materials with specific properties, such as fluorescence or conductivity.
Mechanism of Action
The mechanism of action of pentyl 5-(4-fluoro-2-methylbenzenesulfonamido)-2-methyl-1-benzofuran-3-carboxylate involves its interaction with molecular targets such as enzymes or receptors. The sulfonamide group can form hydrogen bonds with active sites, while the fluorinated benzene ring may enhance binding affinity through hydrophobic interactions. The benzofuran core can participate in π-π stacking interactions, contributing to the overall binding strength and specificity.
Comparison with Similar Compounds
Similar Compounds
- Methyl 3-fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate
- (2-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)(pyrrolidin-1-yl)methanone
Uniqueness
Pentyl 5-(4-fluoro-2-methylbenzenesulfonamido)-2-methyl-1-benzofuran-3-carboxylate is unique due to its specific combination of functional groups, which confer distinct chemical and physical properties. The presence of the sulfonamide group, fluorinated benzene ring, and benzofuran core makes it a versatile compound for various applications in research and industry.
Properties
IUPAC Name |
pentyl 5-[(4-fluoro-2-methylphenyl)sulfonylamino]-2-methyl-1-benzofuran-3-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24FNO5S/c1-4-5-6-11-28-22(25)21-15(3)29-19-9-8-17(13-18(19)21)24-30(26,27)20-10-7-16(23)12-14(20)2/h7-10,12-13,24H,4-6,11H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XKVRNTVMDSRAFF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCOC(=O)C1=C(OC2=C1C=C(C=C2)NS(=O)(=O)C3=C(C=C(C=C3)F)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24FNO5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
433.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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